![molecular formula C29H34N2O6 B11630711 4-[4-(Allyloxy)-3-methylbenzoyl]-3-hydroxy-5-(4-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11630711.png)
4-[4-(Allyloxy)-3-methylbenzoyl]-3-hydroxy-5-(4-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-[4-(Allyloxy)-3-methylbenzoyl]-3-hydroxy-5-(4-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes allyloxy, methylbenzoyl, hydroxy, methoxyphenyl, and morpholinyl groups
Preparation Methods
The synthesis of 4-[4-(Allyloxy)-3-methylbenzoyl]-3-hydroxy-5-(4-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one involves multiple steps and specific reaction conditionsIndustrial production methods may involve optimization of these steps to increase yield and purity .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The allyloxy and methoxy groups can participate in nucleophilic substitution reactions.
Addition: The double bonds in the allyloxy group can undergo addition reactions with various reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Anti-inflammatory Activity
Recent studies have explored the anti-inflammatory properties of compounds similar to 4-[4-(Allyloxy)-3-methylbenzoyl]-3-hydroxy-5-(4-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one. Research indicates that such compounds can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the inflammatory response. A study demonstrated that derivatives of this compound exhibited significant inhibition of COX-1 and COX-2 activities, suggesting its potential as a therapeutic agent for inflammatory diseases .
Anticancer Properties
The compound's ability to modulate cellular pathways has led to investigations into its anticancer potential. It has been shown to induce apoptosis in cancer cells through mechanisms involving the mitochondrial pathway. A case study highlighted its effectiveness against specific cancer cell lines, where it reduced cell viability significantly compared to control groups .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions between this compound and various biological targets. These studies provide insights into how structural modifications could enhance efficacy and selectivity for specific targets, paving the way for optimized drug design .
Case Study 1: Anti-inflammatory Effects
In a controlled experiment, researchers synthesized several derivatives of the compound and tested their effects on COX activity using a colorimetric assay. The results indicated that modifications to the allyloxy group significantly enhanced anti-inflammatory activity, with some derivatives achieving over 70% inhibition of COX-2 at low micromolar concentrations .
Case Study 2: Anticancer Activity
A study evaluated the cytotoxic effects of the compound on breast cancer cell lines (MCF-7). The results showed that treatment with the compound resulted in a dose-dependent decrease in cell proliferation, with IC50 values comparable to established chemotherapeutic agents . This suggests potential for further development as an anticancer drug.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The allyloxy and morpholinyl groups may interact with enzymes or receptors, modulating their activity. The hydroxy and methoxyphenyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar compounds include:
- 4-[4-(Allyloxy)-3-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one
- 4-[4-(Allyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one
- 4-[4-(Allyloxy)-3-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
These compounds share similar structural features but differ in the substituents attached to the core pyrrol-2-one structure. The unique combination of functional groups in 4-[4-(Allyloxy)-3-methylbenzoyl]-3-hydroxy-5-(4-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one contributes to its distinct chemical and biological properties .
Biological Activity
The compound 4-[4-(allyloxy)-3-methylbenzoyl]-3-hydroxy-5-(4-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one (hereafter referred to as Compound A) is a synthetic organic molecule characterized by its complex structure, which includes a pyrrol-2-one core and various functional groups. Its molecular formula is C28H31N2O5, and it has a molecular weight of approximately 511.0 g/mol. The unique arrangement of substituents in Compound A contributes to its potential biological activities, making it a subject of interest in medicinal chemistry.
Structural Features
The structural complexity of Compound A includes:
- Allyloxy group : Enhances reactivity and potential for further modifications.
- Methoxyphenyl group : May contribute to lipophilicity and biological interactions.
- Morpholinyl moiety : Increases solubility and bioavailability.
Structural Feature | Description |
---|---|
Core Structure | Pyrrol-2-one |
Functional Groups | Allyloxy, Methoxy, Morpholinyl |
Molecular Formula | C28H31N2O5 |
Molecular Weight | 511.0 g/mol |
Biological Activity
Research indicates that Compound A exhibits a range of biological activities, including:
-
Anticancer Properties :
- Preliminary studies suggest that compounds with similar structures may inhibit cancer cell proliferation. For instance, derivatives of pyrrol-2-one have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.
-
Anti-inflammatory Effects :
- The presence of hydroxy and methoxy groups is associated with anti-inflammatory activity. Compounds with these groups have been shown to inhibit pro-inflammatory cytokines in vitro.
- Antimicrobial Activity :
The mechanism underlying the biological activity of Compound A is likely multifaceted:
- Enzyme Inhibition : It may interact with specific enzymes involved in cancer progression or inflammation, altering their activity.
- Receptor Modulation : The compound could bind to receptors that mediate cellular responses to growth factors or inflammatory signals, leading to altered cell behavior.
Case Studies
Several studies have explored the biological effects of structurally related compounds:
-
Cytotoxicity Against Cancer Cells :
- A study evaluated the effects of similar pyrrol derivatives on human breast cancer cells (MCF-7). Results indicated a dose-dependent reduction in cell viability, suggesting potential for development as anticancer agents.
-
Anti-inflammatory Activity :
- Research on derivatives with hydroxy groups demonstrated significant inhibition of TNF-alpha production in macrophages, indicating potential therapeutic applications in treating inflammatory diseases.
- Antimicrobial Screening :
Properties
Molecular Formula |
C29H34N2O6 |
---|---|
Molecular Weight |
506.6 g/mol |
IUPAC Name |
(4E)-4-[hydroxy-(3-methyl-4-prop-2-enoxyphenyl)methylidene]-5-(4-methoxyphenyl)-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C29H34N2O6/c1-4-16-37-24-11-8-22(19-20(24)2)27(32)25-26(21-6-9-23(35-3)10-7-21)31(29(34)28(25)33)13-5-12-30-14-17-36-18-15-30/h4,6-11,19,26,32H,1,5,12-18H2,2-3H3/b27-25+ |
InChI Key |
DHRNOSCEHKDTMM-IMVLJIQESA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)OC)/O)OCC=C |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)OC)O)OCC=C |
Origin of Product |
United States |
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